molecular formula C19H17NO4 B7789422 N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B7789422
M. Wt: 323.3 g/mol
InChI Key: JPWZWYMGEIJIKW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methoxy group, and a benzofuran core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps. One common method starts with the reaction of p-aminoacetophenone with appropriate reagents to introduce the acetylphenyl group. This is followed by the formation of the benzofuran core through cyclization reactions. The methoxy group is introduced via methylation reactions, and the final carboxamide group is formed through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency. Solvent selection and purification steps are also crucial in industrial settings to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and the benzofuran core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11(21)13-4-6-14(7-5-13)20-19(22)18-12(2)24-17-9-8-15(23-3)10-16(17)18/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWZWYMGEIJIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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